5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
CAS No.: 549548-29-0
Cat. No.: VC21095344
Molecular Formula: C19H12N2O3
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 549548-29-0 |
|---|---|
| Molecular Formula | C19H12N2O3 |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde |
| Standard InChI | InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H |
| Standard InChI Key | ASRXEXWTTPEQEV-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O |
| Canonical SMILES | C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O |
Introduction
Chemical Identity and Structural Properties
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is characterized by its specific molecular structure and physical properties that define its chemical behavior. This complex heterocyclic compound incorporates multiple aromatic rings with strategically positioned functional groups that contribute to its biological activity. The chemical identity of this compound is well-established through various analytical parameters and structural features that distinguish it from related indolocarbazole derivatives.
The compound is officially identified by its Chemical Abstracts Service (CAS) registry number, which serves as a unique identifier in chemical databases and literature. With a CAS number of 549548-29-0, the compound can be unambiguously referenced in scientific communications and regulatory documentation. The molecular formula of C19H12N2O3 indicates the precise atomic composition, consisting of 19 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight of 316.3 g/mol is consistent with this formula and provides important information for analytical methods such as mass spectrometry.
The IUPAC name for this compound is 2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde, which systematically describes its structure according to international chemical nomenclature standards. The compound features two hydroxyl groups at positions 2 and 8, which contribute significantly to its antioxidant properties by providing sites for free radical scavenging. Additionally, the carbaldehyde group at position 6 represents an important functional handle for potential chemical modifications and contributes to the compound's reactivity profile.
Biological Activities and Pharmacological Properties
The biological activities of 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde have generated significant interest in the research community, particularly for its potential therapeutic applications. Research has identified several promising pharmacological properties that warrant further investigation and development. Understanding these biological activities provides insight into the potential value of this compound in drug discovery and development programs targeting various disease conditions.
Antioxidant Properties
One of the most notable biological activities of 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is its antioxidant capacity. The presence of hydroxyl groups at positions 2 and 8 contributes significantly to this property, enabling the compound to scavenge free radicals and reduce oxidative stress in biological systems. This antioxidant activity may be particularly valuable in the context of oxidative stress-related disorders, including neurodegenerative diseases, cardiovascular conditions, and inflammatory pathologies.
The mechanism of antioxidant action likely involves the donation of hydrogen atoms from the hydroxyl groups to reactive oxygen species (ROS), thereby neutralizing these potentially damaging molecules. This property positions the compound as a potential lead for developing therapeutic agents aimed at conditions where oxidative stress plays a significant pathophysiological role. The indolocarbazole scaffold may also contribute to the compound's antioxidant capacity through its electron-rich aromatic system, which can stabilize radical intermediates formed during the neutralization of reactive species.
Neuroprotective Effects
Preliminary studies suggest that 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde may exhibit neuroprotective effects, which could benefit conditions such as neurodegenerative diseases. These neuroprotective properties might be related to the compound's antioxidant activity, as oxidative stress is a well-established contributor to neuronal damage in conditions such as Alzheimer's disease, Parkinson's disease, and stroke. Additionally, the compound's structure suggests potential interactions with various neuroreceptors and enzymes involved in neurodegenerative processes.
| Biological Activity | Description | Potential Applications | Reference |
|---|---|---|---|
| Antioxidant Properties | Scavenges free radicals and reduces oxidative stress in biological systems | Treatment of oxidative stress-related disorders | |
| Neuroprotective Effects | Potential protection against neuronal damage | Management of neurodegenerative diseases |
Applications in Research and Industry
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has various applications in research settings and potentially in industrial contexts. As a complex organic compound with interesting biological activities, it serves as a valuable tool for investigating biochemical pathways, developing new synthetic methodologies, and exploring structure-activity relationships in drug discovery programs. The compound's unique structure and properties make it suitable for diverse research applications across multiple scientific disciplines.
Medicinal Chemistry Research
In medicinal chemistry, 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde serves as an important scaffold for developing novel bioactive compounds. The indolocarbazole core structure is present in various natural products and synthetic molecules with significant biological activities, including antitumor, antimicrobial, and neuroprotective properties. The presence of hydroxyl groups and a carbaldehyde functionality provides convenient handles for structural modifications, enabling the creation of derivative libraries for structure-activity relationship studies.
Researchers can exploit the carbaldehyde group for various transformations, such as reductive amination, Wittig reactions, or aldol condensations, to introduce additional functional groups and modify the compound's pharmacokinetic properties. Similarly, the hydroxyl groups can be alkylated, acylated, or used as sites for conjugation with other bioactive molecules. These structural modifications can potentially enhance the compound's biological activities, improve its drug-like properties, or target it to specific cellular compartments or receptor types.
Organic Synthesis Applications
Beyond its direct biological applications, 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde serves as a valuable building block in organic synthesis. Its complex structure makes it a challenging and interesting target for developing and demonstrating new synthetic methodologies. Additionally, the compound can be used as a starting material for preparing more complex molecules with potential applications in materials science, catalysis, or as molecular probes for biological research.
The indolocarbazole scaffold presents opportunities for exploring novel cyclization reactions, aromatic functionalization methods, and selective transformation of polyfunctional molecules. Synthetic chemists may use this compound to demonstrate the utility of new reagents or reaction conditions for selective manipulations of specific functional groups in the presence of others, contributing to the advancement of synthetic organic chemistry methodologies.
Related Compounds and Structural Analogs
The structural features of 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde place it within a broader family of indolocarbazole compounds, many of which share similar structural elements but exhibit varying biological activities and properties. Understanding the relationship between this compound and its structural analogs provides valuable context for appreciating its unique characteristics and potential applications. These related compounds often serve as useful comparators in structure-activity relationship studies and may offer alternative options for specific research applications.
6-Formylindolo(3,2-B)carbazole (FICZ)
One closely related compound is 6-Formylindolo(3,2-B)carbazole, also known as FICZ, which shares the basic indolocarbazole scaffold but lacks the hydroxyl groups present in 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde . FICZ has a molecular formula of C19H12N2O and a molecular weight of 284.3 g/mol, distinguishing it from 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (C19H12N2O3, 316.3 g/mol) . This structural difference affects the compound's polarity, hydrogen-bonding capacity, and potentially its biological activities.
FICZ is identified by CAS numbers 172922-91-7 and 229020-82-0, and is also known by synonyms such as 5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde or 5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde . The compound is registered in various chemical databases and identified by specific descriptors such as InChI and SMILES notations that precisely define its chemical structure. The structural relationship between FICZ and 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde highlights the importance of hydroxyl group positioning in determining the antioxidant properties of these compounds.
5,11-Dihydroindolo[3,2-b]carbazole
Another structurally related compound is 5,11-Dihydroindolo[3,2-b]carbazole, which represents the basic indolocarbazole scaffold without the hydroxyl groups or carbaldehyde functionality . This compound has a simpler structure with a molecular formula of C18H12N2 and a molecular weight of 256.31 g/mol . It serves as a fundamental building block for synthesizing more complex indolocarbazole derivatives, including 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde.
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